molecular formula C15H17N5 B2887622 N-[1-(benzotriazol-1-yl)butyl]pyridin-2-amine CAS No. 111184-85-1

N-[1-(benzotriazol-1-yl)butyl]pyridin-2-amine

Cat. No. B2887622
CAS RN: 111184-85-1
M. Wt: 267.336
InChI Key: DXPVYAZABOAYNU-UHFFFAOYSA-N
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Description

“N-[1-(benzotriazol-1-yl)butyl]pyridin-2-amine” is a chemical compound that contains a benzotriazole moiety . Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms .


Synthesis Analysis

Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence . This methodology has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies .


Molecular Structure Analysis

The molecular formula of “N-[1-(benzotriazol-1-yl)butyl]pyridin-2-amine” is C15H17N5 . The structure of benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers .


Chemical Reactions Analysis

Benzotriazole is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons .


Physical And Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid . It has a density of 1.36 g/mL , a melting point of 100 °C , and a boiling point of 350 °C . It is soluble in water at 20 g/L .

Mechanism of Action

The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems .

Safety and Hazards

Benzotriazole has several hazard statements including H302, H319, H332, H411, H412 . Precautionary statements include P261, P264, P270, P271, P273, P280, P301+P312, P304+P312, P304+P340, P305+P351+P338, P312, P330, P337+P313, P391, P501 .

Future Directions

Benzotriazole methodology has grown from an obscure level to very high popularity . It has been explored in organic synthesis as a synthetic auxiliary and catalyst as well in several reactions . It is expected that this methodology will continue to be a useful tool in the synthesis of diverse pharmacologically important heterocyclic skeletons .

properties

IUPAC Name

N-[1-(benzotriazol-1-yl)butyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-2-7-15(17-14-10-5-6-11-16-14)20-13-9-4-3-8-12(13)18-19-20/h3-6,8-11,15H,2,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPVYAZABOAYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(NC1=CC=CC=N1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(benzotriazol-1-yl)butyl]pyridin-2-amine

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